(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-derived compound characterized by a chlorinated benzylidene substituent at the 2-position of the dihydrobenzofuran core. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties. The ethyl propanoate ester group at the 6-position enhances solubility in organic solvents and modulates pharmacokinetic behavior.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKLXWDHUOEJD-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, a synthetic organic compound, belongs to the class of benzofuran derivatives. Its unique structure, characterized by a chlorobenzylidene group attached to a dihydrobenzofuran ring, makes it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. It has a molecular formula of C19H15ClO5 and a molecular weight of approximately 364.77 g/mol. The structure features both an ester and a ketone functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClO5 |
| Molecular Weight | 364.77 g/mol |
| IUPAC Name | [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
| CAS Number | 622822-64-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is hypothesized to modulate enzyme activities through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The chlorobenzylidene moiety may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that benzofuran derivatives possess antimicrobial properties. This compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, highlighting its potential as an antimicrobial agent.
Microorganism MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Candida albicans 32 - Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in human breast cancer cells (MCF7). The IC50 value was determined to be approximately 15 µM.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The structural features of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may enhance its efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
Research has suggested that benzofuran derivatives can inhibit cancer cell proliferation. The compound's ability to interact with biological targets through its unique structure may contribute to its potential as an anticancer agent. A study involving related compounds demonstrated cytotoxic effects on various cancer cell lines .
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity can be exploited in multi-step synthesis protocols to create novel derivatives that may possess enhanced biological activities or novel properties .
One-Pot Reactions
Recent methodologies have highlighted the use of this compound in one-pot reactions that simplify synthetic routes while improving yields. Such approaches are valuable for developing pharmaceuticals efficiently and economically .
Material Science
Polymer Chemistry
The incorporation of functionalized benzofuran derivatives into polymer matrices can lead to materials with improved thermal stability and mechanical properties. The unique characteristics of the compound allow for modifications that enhance the performance of polymers in various applications, including coatings and composites .
Nanocomposites
Research is ongoing into the use of this compound in creating nanocomposite materials. These materials can exhibit enhanced properties such as electrical conductivity and thermal resistance, making them suitable for advanced applications in electronics and energy storage .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several benzofuran derivatives, including those similar to This compound . The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Novel Anticancer Agents
In a recent synthesis project, researchers utilized This compound as a starting material to develop a series of new anticancer agents. The resulting compounds were tested against various cancer cell lines, showing promising results that warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the benzylidene ring, ester groups, or benzofuran core modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The 2-chloro substituent in the target compound confers moderate steric hindrance, balancing reactivity and stability. In contrast, the 5-bromo-2-methoxy analog exhibits higher lipophilicity due to bromine’s polarizability and methoxy’s electron-donating effect, enhancing membrane permeability . The 3-chloro isomer (propanoic acid derivative) shows stronger COX-2 inhibition, likely due to optimal positioning of the chlorine for hydrogen bonding with the enzyme’s active site .
Ester vs. Acid Groups: Ethyl or methyl esters improve solubility in organic media compared to the free acid form. However, the propanoic acid analog demonstrates higher bioavailability in aqueous biological systems, albeit with reduced cell permeability .
Biological Activity: The target compound’s anti-inflammatory activity (IC₅₀: 15 μM in RAW 264.7 macrophages) is less potent than the 3-chloro propanoic acid derivative but comparable to the 5-bromo-2-methoxy analog, suggesting substituent-dependent efficacy .
Synthetic Accessibility :
- The ethyl ester variant is more synthetically tractable than the brominated analog, which requires costly palladium-catalyzed coupling for bromine introduction .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for ensuring stereochemical purity during the synthesis of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
- Answer : The Z-configuration of the benzylidene moiety is highly sensitive to reaction conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis or oxidation of intermediates.
- Employing catalysts like potassium carbonate (K₂CO₃) for nucleophilic substitution reactions to stabilize the enolate intermediate, as demonstrated in analogous benzofuran syntheses .
- Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the Z-isomer, followed by NMR analysis (δ 5.2–5.8 ppm for vinyl protons) to confirm stereochemical integrity .
Q. How can X-ray crystallography resolve the spatial configuration of this compound, particularly the Z-conformation of the benzylidene group?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Growing high-quality crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures).
- Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELX software to model the electron density map, ensuring accurate placement of the chlorobenzylidene group .
- Validation using R-factors (< 0.05) and thermal displacement parameters to confirm minimal positional disorder .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Critical precautions include:
- Using fume hoods and personal protective equipment (PPE: nitrile gloves, chemical goggles) to avoid inhalation or dermal contact, as recommended for structurally similar esters .
- Storing the compound in airtight containers under nitrogen to prevent moisture-induced degradation .
- Emergency protocols: Immediate decontamination with 70% ethanol for spills and access to eyewash stations .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental fate of this compound in aquatic ecosystems?
- Answer : Follow a tiered approach:
- Phase 1 (Lab) : Measure hydrolysis rates at varying pH (4–9) and photolysis under UV light (λ = 254 nm) to identify degradation products via LC-MS .
- Phase 2 (Microcosm) : Simulate freshwater systems with sediment/water partitioning studies to determine log Koc values and bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- Phase 3 (Field) : Deploy passive samplers in contaminated water bodies to monitor long-term persistence, referencing methodologies from Project INCHEMBIOL .
Q. What advanced spectroscopic techniques resolve discrepancies in tautomeric forms of this compound in solution?
- Answer : Conflicting data on keto-enol tautomerism require:
- Variable-temperature <sup>1</sup>H NMR (25–80°C) to observe proton shifts indicative of tautomeric equilibria.
- IR spectroscopy (1700–1750 cm<sup>−1</sup>) to distinguish carbonyl stretching modes of ketone vs. enol forms .
- DFT calculations (B3LYP/6-31G*) to predict energetically favorable tautomers, cross-validated with experimental data .
Q. How can polymorphic variations of this compound lead to conflicting bioactivity data, and what strategies mitigate this?
- Answer : Polymorphs alter solubility and bioavailability. Mitigation strategies include:
- Solid-state characterization : Use SCXRD and powder XRD to identify crystal forms. SHELXL refinement can detect subtle lattice differences .
- Dissolution testing : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) to correlate bioactivity with crystal form .
- Controlled crystallization : Seed solutions with pre-characterized crystals to ensure batch consistency .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC50 values for this compound in enzyme inhibition assays?
- Answer : Discrepancies may arise from assay conditions. Recommendations:
- Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) to avoid enzyme denaturation.
- Validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Replicate experiments across independent labs using blinded sample coding to eliminate bias .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
